4-Acetoxy-2',6'-difluorobenzophenone
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Description
4-Acetoxy-2’,6’-difluorobenzophenone is a chemical compound with the molecular formula C15H10F2O3 and a molecular weight of 276.24 . It has gained attention in various scientific and industrial fields.
Molecular Structure Analysis
The IUPAC name for this compound is 4-(2,6-difluorobenzoyl)phenyl acetate . The InChI code is 1S/C15H10F2O3/c1-9(18)20-11-7-5-10(6-8-11)15(19)14-12(16)3-2-4-13(14)17/h2-8H,1H3 .Scientific Research Applications
Polymerization Reactions
The polymerization reactions of compounds related to 4-Acetoxy-2',6'-difluorobenzophenone, such as 4-acetoxybenzoic acid (ABA), have been studied extensively. For example, the bulk copolymerization of ABA and 6-acetoxy-2-naphthoic acid (ANA) demonstrates a shift in mechanism from acidolysis to phenolysis at high temperatures (Han et al., 1996). This research contributes to understanding the polymerization process and side reactions, which is vital for developing new polymeric materials.
Environmental Analysis
Benzophenone derivatives, including hydroxylated benzophenones similar to 4-Acetoxy-2',6'-difluorobenzophenone, have been detected in environmental water samples. Techniques like solid-phase extraction and liquid chromatography-tandem mass spectrometry are used for their determination, highlighting the importance of monitoring these compounds in the environment (Negreira et al., 2009).
Photolytic and Hydrolytic Studies
Studies on the photolytic and hydrolytic behaviors of benzophenone derivatives, such as the generation and trapping of the 4-biphenylyloxenium ion from hydrolysis of related compounds, provide insights into their stability and reactivity. This research is crucial for understanding the degradation pathways and potential environmental impacts of these compounds (Novak & Glover, 2004).
Advanced Materials Development
Research into the synthesis of coordination polymers based on copper(I)-thiophenolates, which might involve similar acetoxy and difluorobenzophenone groups, shows potential applications in thermochromic polymeric thin films. These films have applications in advanced materials like 2D imaging sensor films (Troyano et al., 2018).
Photobehavior in Mixed Triplets
The study of photobehavior in mixed nπ*/ππ* triplets, involving compounds like 4-methoxybenzophenone, provides insights into the hydrogen abstraction processes in different solvents. This is critical for understanding the photophysics of benzophenone derivatives and their applications in photochemistry and photophysics (Jornet et al., 2011).
Solubility and Thermodynamic Studies
Determining the solubility of related compounds like 4,4'-difluorobenzophenone in various solvents and their thermodynamic properties is essential for their application in chemical synthesis and formulation (Li et al., 2020).
properties
IUPAC Name |
[4-(2,6-difluorobenzoyl)phenyl] acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10F2O3/c1-9(18)20-11-7-5-10(6-8-11)15(19)14-12(16)3-2-4-13(14)17/h2-8H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCVJWQNYHXVGLB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)C(=O)C2=C(C=CC=C2F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10F2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70641727 |
Source
|
Record name | 4-(2,6-Difluorobenzoyl)phenyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70641727 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Acetoxy-2',6'-difluorobenzophenone | |
CAS RN |
890100-01-3 |
Source
|
Record name | 4-(2,6-Difluorobenzoyl)phenyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70641727 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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